2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide
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Overview
Description
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a chloro group, a nitro group, and a phenyldiazenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a diazotization reaction to form the phenyldiazenyl group. The final step involves coupling the diazonium salt with 4-aminobenzamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and the use of catalysts are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Coupling Reactions: The phenyldiazenyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Aromatic amines or phenols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzamides: Nucleophilic substitution results in various substituted benzamides.
Scientific Research Applications
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Used in research on enzyme inhibition and receptor binding.
Material Science: Investigated for its properties in the development of advanced materials and dyes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Peroxisome Proliferator-Activated Receptor (PPAR): It acts as an antagonist, influencing lipid metabolism and inflammation.
Enzyme Inhibition: Inhibits enzymes involved in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: Shares similar structural features but lacks the phenyldiazenyl group.
2-chloro-5-nitrobenzanilide: Another related compound with similar functional groups.
Uniqueness
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group enhances its potential for specific interactions with biological targets and its utility in material science .
Properties
IUPAC Name |
2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3/c20-18-11-10-16(24(26)27)12-17(18)19(25)21-13-6-8-15(9-7-13)23-22-14-4-2-1-3-5-14/h1-12H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEYCDDKCQCTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701038429 |
Source
|
Record name | Benzamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701038429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403846-72-0 |
Source
|
Record name | Benzamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701038429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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